molecular formula C8H8BrN3 B11926119 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine

3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine

Cat. No.: B11926119
M. Wt: 226.07 g/mol
InChI Key: ULVASIVRWSYFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of amino, bromo, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-3-methylpyridine with an appropriate amine under acidic or basic conditions to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as palladium or copper salts.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed:

  • Substituted imidazo[1,2-a]pyridines with various functional groups.
  • Oxidized or reduced derivatives with altered electronic properties.

Scientific Research Applications

3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Cellular Pathways: The compound may affect various cellular pathways, leading to changes in gene expression, protein synthesis, and cell behavior.

Comparison with Similar Compounds

  • 2-Amino-3-bromo-6-methylimidazo[1,2-a]pyridine
  • 3-Amino-6-chloro-8-methylimidazo[1,2-a]pyridine
  • 3-Amino-6-bromo-8-ethylimidazo[1,2-a]pyridine

Comparison:

  • Unique Functional Groups: The presence of the amino, bromo, and methyl groups in 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine provides unique reactivity and biological activity compared to its analogs.
  • Biological Activity: The specific arrangement of functional groups can lead to differences in biological activity, making this compound a valuable compound for targeted drug development.
  • Chemical Reactivity: The compound’s reactivity in substitution, oxidation, and reduction reactions can differ from similar compounds, offering diverse synthetic pathways and applications.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C8H8BrN3/c1-5-2-6(9)4-12-7(10)3-11-8(5)12/h2-4H,10H2,1H3

InChI Key

ULVASIVRWSYFKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC=C2N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.